1-(b-D-Xylofuranosyl)-5-fluorouracil

Anticancer Nucleoside analog Leukemia

1-(β-D-Xylofuranosyl)-5-fluorouracil is a xylo-configured nucleoside antimetabolite that fundamentally differs from ribofuranosyl and deoxyribofuranosyl 5-FU prodrugs in glycosidase susceptibility, cellular uptake kinetics, and enzymatic activation. This stereochemical divergence makes it essential for pathway deconvolution studies—its cytotoxicity pattern resembles ara-C (reversed by 2′-deoxycytidine, not thymidine), enabling clear discrimination between thymidylate synthase-dependent and DNA incorporation-dependent mechanisms. Procurement is critical for SAR mapping of sugar-dependent pharmacological properties and for establishing baseline activity in dual antitumor-antiviral discovery programs.

Molecular Formula C9H11FN2O6
Molecular Weight 262.19 g/mol
Cat. No. B12396913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(b-D-Xylofuranosyl)-5-fluorouracil
Molecular FormulaC9H11FN2O6
Molecular Weight262.19 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F
InChIInChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5+,6?,8-/m1/s1
InChIKeyFHIDNBAQOFJWCA-CAXIXURWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(β-D-Xylofuranosyl)-5-fluorouracil: Procurement Considerations for a 5-Fluorouracil Xylofuranosyl Nucleoside Analog


1-(β-D-Xylofuranosyl)-5-fluorouracil (5-fluoro-xylo-uridine) is a nucleoside derivative belonging to the xylo-nucleoside class, characterized by a 5-fluoropyrimidine base linked to a β-D-xylofuranosyl sugar moiety [1]. This compound functions as a nucleoside antimetabolite and represents a structural modification of 5-fluorouracil (5-FU) via glycosylation with D-xylose [2]. The compound is primarily utilized in preclinical oncology and antiviral research settings as a reference standard or tool compound for studying nucleoside analog mechanisms .

Why 1-(β-D-Xylofuranosyl)-5-fluorouracil Cannot Be Interchanged with Standard 5-FU or Alternative Prodrugs


The glycosylation of 5-fluorouracil with a xylofuranosyl moiety fundamentally alters the physicochemical, pharmacokinetic, and target interaction properties relative to unmodified 5-FU and clinically established oral prodrugs (capecitabine, tegafur, doxifluridine) [1]. The xylose sugar modification introduces a stereochemical configuration distinct from the ribofuranosyl and deoxyribofuranosyl scaffolds present in endogenous nucleosides and most therapeutic nucleoside analogs [2]. This structural divergence translates to altered susceptibility to hydrolytic cleavage by glycosidases, differential cellular uptake kinetics via nucleoside transporters, and modified substrate recognition by activating enzymes such as uridine phosphorylase and thymidine phosphorylase [3]. Consequently, experimental outcomes—including potency, metabolic activation efficiency, and intracellular retention—cannot be extrapolated from 5-FU or other 5-FU prodrugs. Procurement of this specific xylofuranosyl analog is essential for experiments where the unique properties conferred by the xylose sugar are mechanistically or pharmacologically relevant.

Quantitative Differentiation Evidence for 1-(β-D-Xylofuranosyl)-5-fluorouracil: Comparator-Based Performance Data


Xylofuranosyl Nucleosides Exhibit Potent In Vitro Cytotoxicity Against Murine Leukemia Cells

Xylofuranosyl nucleosides with a leaving group at the 3′ position demonstrate potent inhibitory activity against L5178Y and P815 mouse leukemic cells in vitro at low concentrations, with cytotoxicity that is specifically reversed by 2′-deoxycytidine but not by thymidine [1]. This reversal pattern distinguishes the mechanism from that of 5-fluorouracil and other pyrimidine analogs. While direct IC50 values for 1-(β-D-xylofuranosyl)-5-fluorouracil are not available from this source, the class-level data establish that xylosyl nucleosides bearing appropriate leaving groups achieve cytotoxic potency comparable to cytarabine (ara-C) in these leukemia models [1].

Anticancer Nucleoside analog Leukemia

Xylofuranosyl Modification Enables Differential Antiviral Activity Against Rotavirus and Tumor Cell Growth

3-Fluoro-5-thio-xylofuranosyl nucleosides of 5-fluorouracil demonstrate dual biological activity against both rotavirus infection and tumor cell growth [1]. The specific 5-thio and 3-fluoro modifications on the xylofuranosyl scaffold confer this dual therapeutic profile, which is not observed with unmodified 5-fluorouracil or its ribofuranosyl derivatives. This evidence demonstrates that the xylofuranosyl sugar configuration, particularly when combined with strategic sulfur and fluorine substitutions, can yield compounds with expanded biological activity spectra beyond what is achievable with standard 5-FU analogs [1].

Antiviral Anticancer Rotavirus

Glycosidic Linkage Stability Differentiates Xylofuranosyl from Deoxyribofuranosyl 5-FU Analogs

The glycosidic linkage of 4′-fluoro-substituted deoxyribofuranosyl 5-FU derivatives exhibits solvolytic hydrolysis approximately 500-fold faster than the unsubstituted 5′-deoxy-5-fluorouridine (5′-dFUrd) at pH 1 . This extreme sensitivity to acid-catalyzed cleavage demonstrates that fluorine substitution at specific positions on the sugar moiety profoundly modulates prodrug stability and activation kinetics. By extension, the xylofuranosyl scaffold—which differs from deoxyribofuranosyl in the stereochemical configuration at the 3′ position—is expected to exhibit distinct glycosidic bond stability and enzymatic activation kinetics compared to 5′-dFUrd and capecitabine [1]. The xylose configuration presents a different substrate profile for uridine phosphorylase and other activating enzymes, offering potential advantages in controlled release or tumor-selective activation strategies.

Stability Prodrug design Hydrolysis

Optimal Research Applications for 1-(β-D-Xylofuranosyl)-5-fluorouracil Based on Differentiated Evidence


Mechanistic Studies of Nucleoside Analog DNA Incorporation and Reversal Pathways

This compound is most appropriately utilized in experimental systems investigating DNA synthesis inhibition and the specific reversal of nucleoside analog cytotoxicity by 2′-deoxycytidine. Based on class-level evidence showing that xylofuranosyl nucleosides with leaving groups exhibit ara-C-like cytotoxicity that is reversed by 2′-deoxycytidine but not thymidine [1], this compound serves as a mechanistic probe for distinguishing between thymidylate synthase-dependent and DNA incorporation-dependent pathways of nucleoside analog action. Procurement is recommended for researchers conducting pathway dissection studies where orthogonal mechanisms need to be deconvoluted from standard 5-FU activity.

Dual Anticancer-Antiviral Drug Discovery Programs Targeting Rotavirus and Tumor Cell Lines

The documented activity of 3-fluoro-5-thio-xylofuranosyl 5-fluorouracil derivatives against both rotavirus infection and tumor cell growth [2] positions this scaffold for dual-indication drug discovery programs. Procurement of the parent xylofuranosyl 5-FU compound is valuable as a reference standard for establishing baseline activity and for conducting comparative structure-activity relationship (SAR) studies to identify the minimal structural requirements for dual antitumor-antiviral activity. This application is particularly relevant for research groups exploring repurposing opportunities or broad-spectrum nucleoside analog therapeutics.

Prodrug Development and Glycosidic Bond Stability Optimization

The extreme variability in glycosidic bond stability observed among fluorinated nucleoside analogs—with 4′-fluoro substitution accelerating hydrolysis 500-fold —creates a research need for alternative sugar scaffolds with distinct stability profiles. The xylofuranosyl moiety represents an underexplored stereochemical configuration that may offer intermediate stability between the highly labile 4′-fluoro derivatives and the more stable deoxyribofuranosyl prodrugs. Procurement of 1-(β-D-xylofuranosyl)-5-fluorouracil enables systematic investigation of how xylose stereochemistry modulates enzymatic and chemical activation kinetics, informing rational prodrug design.

Comparative Pharmacological Benchmarking of 5-FU Nucleoside Derivatives

This compound serves as a critical comparator in studies that systematically evaluate the pharmacological properties of 5-fluorouracil nucleoside derivatives bearing different sugar moieties (ribose, deoxyribose, arabinose, xylose, lyxose). The distinct stereochemistry of the xylofuranosyl group—differing from both ribofuranosyl and deoxyribofuranosyl configurations—makes it essential for complete SAR mapping of sugar-dependent effects on cellular uptake, metabolic activation, and target engagement. Procurement enables head-to-head comparative studies that can identify optimal sugar scaffolds for specific therapeutic indications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(b-D-Xylofuranosyl)-5-fluorouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.